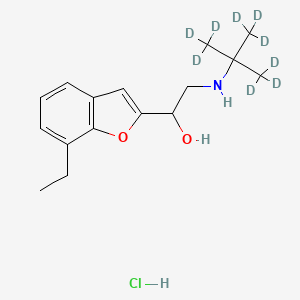

Bufuralol-d9 Hydrochloride

Vue d'ensemble

Description

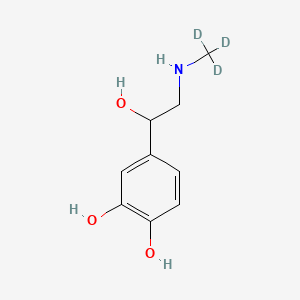

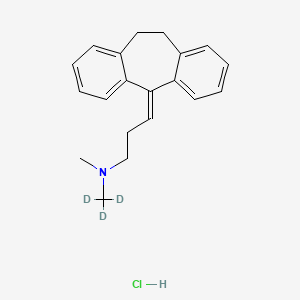

Bufuralol-d9 (chlorhydrate) est un analogue marqué au deutérium du chlorhydrate de bufuralol. Il est principalement utilisé comme étalon interne pour la quantification du bufuralol dans diverses applications analytiques. Le bufuralol lui-même est un antagoniste non sélectif des récepteurs bêta-adrénergiques, qui présente également une activité agoniste partielle .

Mécanisme D'action

Target of Action

Bufuralol-d9 Hydrochloride is a non-selective antagonist of β-adrenergic receptors (β-ARs) that also has partial agonist activity . It has affinity for both β1 and β2-adrenergic receptors . These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins .

Mode of Action

This compound interacts with its targets, the β-adrenergic receptors, by blocking their activity. This results in a decrease in the catecholamine-induced activation of adenylate cyclase, thereby reducing the production of cyclic AMP (cAMP) within the cell .

Biochemical Pathways

The primary metabolic pathway for this compound involves aromatic hydroxylation and conjugation . The metabolism of this compound is primarily carried out by the cytochrome P450 (CYP) isoform CYP2D6, with CYP1A2 and CYP2C19 also involved .

Pharmacokinetics

It is known that both isomers of bufuralol are cleared almost entirely by metabolism . The elimination half-life of (−)-bufuralol was found to be shorter than that of (+)-bufuralol .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in mean arterial blood pressure and an increase in abdominal aortic blood flow . Its action as a β-adrenoceptor antagonist with partial agonist activity contributes to these effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. For example, the metabolism of Bufuralol can be decreased when combined with Dihydrocodeine

Analyse Biochimique

Biochemical Properties

Bufuralol-d9 Hydrochloride interacts with β-adrenergic receptors in biochemical reactions . It has affinity for both β1 and β2-adrenergic receptors . The compound exerts its effects by decreasing mean arterial blood pressure and increasing abdominal aortic blood flow .

Cellular Effects

This compound influences cell function by interacting with β-adrenergic receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound acts as a potent β-adrenoceptor antagonist with partial agonist activity . It exerts its effects at the molecular level through binding interactions with β-adrenergic receptors . This interaction can lead to changes in gene expression and can influence enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways where it interacts with enzymes such as cytochrome P450 (CYP) isoform CYP2D6 . The main metabolic pathway for this compound is aromatic hydroxylation, whereas the principal route for its isomer is conjugation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

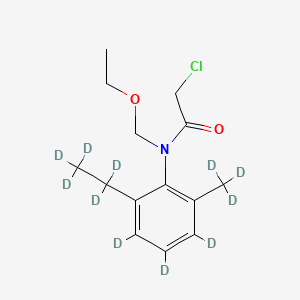

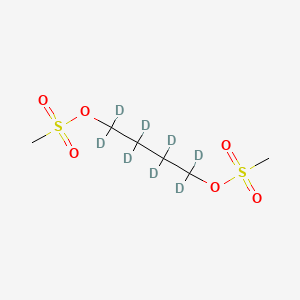

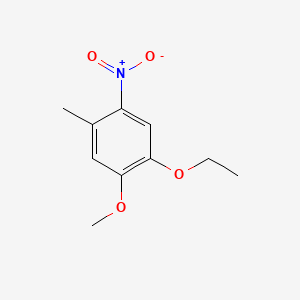

Bufuralol-d9 (chlorhydrate) est synthétisé en incorporant du deutérium, un isotope stable de l'hydrogène, dans la molécule de bufuralol. Les atomes de deutérium sont généralement introduits dans le groupe tert-butyle du bufuralol. La synthèse implique plusieurs étapes, notamment la deutération d'atomes d'hydrogène spécifiques et des processus de purification ultérieurs pour atteindre une pureté isotopique élevée .

Méthodes de production industrielle

La production industrielle de Bufuralol-d9 (chlorhydrate) suit des voies de synthèse similaires à la synthèse à l'échelle du laboratoire, mais à plus grande échelle. Le processus implique l'utilisation d'équipements spécialisés pour manipuler le gaz deutérium et garantir l'incorporation cohérente des atomes de deutérium dans la molécule de bufuralol. Le produit final est ensuite purifié et testé pour la pureté isotopique et la stabilité chimique .

Analyse Des Réactions Chimiques

Types de réactions

Bufuralol-d9 (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le bufuralol peut être oxydé pour former des dérivés hydroxybufuralol.

Réduction : Les réactions de réduction peuvent convertir le bufuralol en ses dérivés alcooliques correspondants.

Substitution : Des réactions de substitution peuvent se produire sur le cycle aromatique ou le groupe tert-butyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

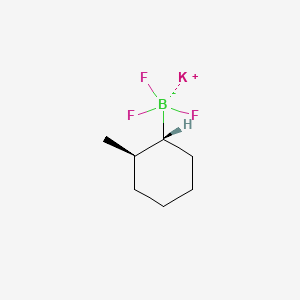

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes (chlore, brome) et les nucléophiles (amines, thiols) sont utilisés.

Principaux produits formés

Oxydation : Dérivés hydroxybufuralol.

Réduction : Dérivés alcooliques du bufuralol.

Substitution : Divers dérivés de bufuralol substitués selon les réactifs utilisés.

Applications de la recherche scientifique

Bufuralol-d9 (chlorhydrate) est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : En tant qu'étalon interne en chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et en chromatographie liquide-spectrométrie de masse (LC-MS) pour la quantification du bufuralol.

Biologie : Dans les études impliquant le métabolisme et la pharmacocinétique du bufuralol.

Médecine : Dans le développement et les tests d'antagonistes des récepteurs bêta-adrénergiques.

Industrie : Dans le contrôle qualité et la standardisation des produits pharmaceutiques contenant du bufuralol

Mécanisme d'action

Bufuralol-d9 (chlorhydrate) exerce ses effets en agissant comme un antagoniste des récepteurs bêta-adrénergiques. Il se lie aux récepteurs bêta-adrénergiques, bloquant l'action des catécholamines endogènes telles que l'adrénaline et la noradrénaline. Cela entraîne une diminution du rythme cardiaque et de la pression artérielle. Le marquage au deutérium ne modifie pas significativement l'activité pharmacologique du bufuralol mais améliore sa stabilité et permet une quantification précise dans les études analytiques .

Applications De Recherche Scientifique

Bufuralol-d9 (hydrochloride) is widely used in scientific research, particularly in the fields of:

Chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Bufuralol.

Biology: In studies involving the metabolism and pharmacokinetics of Bufuralol.

Medicine: In the development and testing of beta-adrenergic receptor antagonists.

Industry: In the quality control and standardization of pharmaceutical products containing Bufuralol

Comparaison Avec Des Composés Similaires

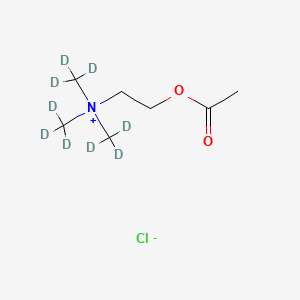

Bufuralol-d9 (chlorhydrate) est unique en raison de son marquage au deutérium, ce qui présente des avantages dans les applications analytiques. Des composés similaires comprennent :

Bufuralol : La forme non deutérée, utilisée comme antagoniste des récepteurs bêta-adrénergiques.

Propranolol : Un autre antagoniste des récepteurs bêta-adrénergiques ayant des propriétés pharmacologiques similaires.

Métoprolol : Un antagoniste sélectif des récepteurs bêta-1 adrénergiques utilisé dans le traitement des maladies cardiovasculaires.

Bufuralol-d9 (chlorhydrate) se distingue par sa stabilité accrue et son utilité comme étalon interne dans les méthodes analytiques .

Propriétés

IUPAC Name |

1-(7-ethyl-1-benzofuran-2-yl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/i2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBONRGCLLBWCJ-WWMMTMLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC2=C(O1)C(=CC=C2)CC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661831 | |

| Record name | 1-(7-Ethyl-1-benzofuran-2-yl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-51-2 | |

| Record name | 1-(7-Ethyl-1-benzofuran-2-yl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-51-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

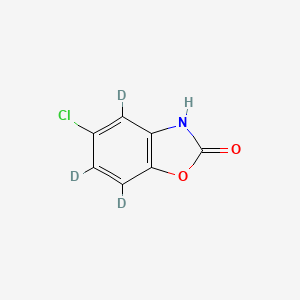

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B562960.png)